Product packaging for (E)-2-Cyanoethyl 3-AMinobut-2-enoate(Cat. No.:CAS No. 88977-32-6)

(E)-2-Cyanoethyl 3-AMinobut-2-enoate

Cat. No.: B126422
CAS No.: 88977-32-6
M. Wt: 154.17 g/mol
InChI Key: QTKRICXKOUIGOK-AATRIKPKSA-N
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Description

(E)-2-Cyanoethyl 3-AMinobut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B126422 (E)-2-Cyanoethyl 3-AMinobut-2-enoate CAS No. 88977-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanoethyl (E)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKRICXKOUIGOK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OCCC#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance As a Synthetic Intermediate

The primary significance of (E)-2-Cyanoethyl 3-aminobut-2-enoate lies in its utility as a precursor in multi-step synthetic pathways. Enaminones, in general, are highly valued as building blocks in organic synthesis due to their dual reactivity; they possess both nucleophilic and electrophilic centers. researchgate.netresearchgate.net This characteristic allows them to participate in a wide array of chemical transformations, making them ideal for constructing diverse molecular architectures. orientjchem.orgnih.govmdpi.comtandfonline.com

Specifically, this compound serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles. orientjchem.org One notable application is its use in the synthesis of 3-O-Desethyl-5-O-desmethyl Amlodipine, which is recognized as an impurity of Amlodipine, a widely used dihydropyridine (B1217469) calcium channel blocker. chemicalbook.comchemicalbook.com The synthesis of such compounds underscores the importance of this compound in pharmaceutical research and development. The enaminone moiety is a crucial pharmacophore in various drug classes, including those with antitumor, anti-inflammatory, and anticonvulsant properties. researchgate.net

The synthesis of this compound itself is straightforward, typically involving the reaction of 2-cyanoethyl acetoacetate (B1235776) with ammonia (B1221849). prepchem.com This accessibility further enhances its appeal as a starting material for more elaborate synthetic projects.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 88977-32-6 bldpharm.com
Alternate CAS 193539-61-6 chemicalbook.comchemicalbook.com
Molecular Formula C₇H₁₀N₂O₂ bldpharm.com
Molecular Weight 154.17 g/mol bldpharm.com
Appearance Beige to white solid/powder chemicalbook.comlookchem.com
Synonyms 2-Cyanoethyl 3-aminocrotonate, (Z)-3-Amino-but-2-enoic acid 2-cyano-ethyl ester chemicalbook.com

Structural Classification Within Enaminone Chemistry

Condensation Reactions in Aminocrotonate Synthesis

The most direct route to β-enamino esters, such as 2-Cyanoethyl 3-aminobut-2-enoate, involves the condensation of a β-dicarbonyl compound with an amine source. This reaction is fundamentally a nucleophilic addition to a carbonyl group followed by dehydration.

A foundational method for synthesizing the target compound involves the reaction of 2-cyanoethyl acetoacetate (B1235776) with ammonia (B1221849). In a typical laboratory procedure, 2-cyanoethyl acetoacetate is dissolved in a solvent like methanol, cooled, and saturated with a slow stream of ammonia gas over several hours. researchgate.net The reaction mixture is then stored at a low temperature to allow for the crystallization of the product. researchgate.net This process yields 2-cyanoethyl 3-aminobut-2-enoate after collection, washing, and drying. researchgate.net Studies on the analogous synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonium acetate have optimized conditions to achieve high yields, finding that factors like solvent choice and molar ratios of reactants are critical. haui.edu.vnresearchgate.net For instance, using methanol as a solvent and a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate at room temperature for 20 hours resulted in a 92% yield of the product. haui.edu.vn

While the classic Knoevenagel condensation involves the C-C bond-forming reaction between an active methylene (B1212753) compound and an aldehyde or ketone, its principles are related to the synthesis of enamines from β-dicarbonyl compounds. masterorganicchemistry.com The synthesis of this compound is an enamination reaction, a condensation that forms a C-N bond. The mechanism involves the nucleophilic attack of ammonia on the more electrophilic ketone carbonyl of 2-cyanoethyl acetoacetate, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield the final enamine product. libretexts.org This type of condensation is a cornerstone for producing β-enamino esters, which are versatile intermediates in organic synthesis. haui.edu.vn

This compound is a known intermediate in the synthesis of impurities of Amlodipine, a dihydropyridine (B1217469) calcium channel blocker. chemicalbook.com This highlights its utility in Hantzsch-type reactions for building dihydropyridine (DHP) rings. The classical Hantzsch synthesis is a multi-component reaction involving a β-keto ester, an aldehyde, and an ammonia source. wikipedia.org

In a modified approach, a pre-formed β-enamino ester like this compound can be used in place of the β-keto ester and ammonia. This allows for the synthesis of unsymmetrical dihydropyridines. princeton.edu For example, a β-enamino ester can be reacted with an aldehyde and a different β-keto ester to construct the DHP core. nih.gov Recent advancements have demonstrated asymmetric catalytic cascade reactions between 3-amino-2-butenoates and (Z)-2-arylidene-3-oxobutanoates, catalyzed by N,N′-dioxide/metal complexes, to produce optically enriched Hantzsch dihydropyridines with excellent yields and enantioselectivities. acs.org This strategy underscores the importance of β-enamino esters as key building blocks in synthesizing medicinally relevant heterocyclic compounds. nih.govacs.org

Esterification and Transesterification Pathways

Alternative synthetic routes can be designed that form the ester linkage at a different stage of the process. One pathway involves the initial synthesis of the precursor, 2-cyanoethyl acetoacetate, via an esterification-like reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and 3-hydroxypropionitrile (2-cyanoethanol). masterorganicchemistry.com

Another significant pathway is transesterification. This involves converting a readily available β-enamino ester, such as ethyl 3-aminobut-2-enoate, into the desired 2-cyanoethyl ester by reacting it with 2-cyanoethanol in the presence of a suitable catalyst. The transesterification of β-keto esters is a well-established transformation that can be catalyzed by various agents, including acids, bases, and enzymes. masterorganicchemistry.comnih.gov Methodologies using catalysts like silica-supported boric acid or 3-nitrobenzeneboronic acid have been developed for the efficient transesterification of β-keto esters with a range of alcohols under mild, often solvent-free, conditions. researchgate.netresearchgate.net These reactions are often selective for the β-keto ester group, proceeding through an enol or acylketene intermediate. nih.gov This approach offers a flexible alternative for accessing different ester derivatives of 3-aminobut-2-enoic acid.

Regio- and Stereoselective Synthetic Strategies

The synthesis of this compound from its precursor, 2-cyanoethyl acetoacetate, demonstrates high regioselectivity. The precursor molecule has two carbonyl groups: a ketone and an ester. The ketone carbonyl is inherently more electrophilic and thus more reactive towards nucleophiles like ammonia compared to the ester carbonyl, which is stabilized by the resonance contribution of the oxygen lone pair. Consequently, the condensation reaction occurs exclusively at the ketone position.

Controlling the stereochemistry of the resulting C=C double bond is a more complex challenge. For β-enamino esters, the (Z)-isomer is often the thermodynamically more stable product. This stability arises from the formation of a favorable six-membered intramolecular hydrogen bond between a proton on the amino group and the carbonyl oxygen of the ester group. organic-chemistry.org This preference for the (Z)-isomer is noted in the IUPAC naming of analogous compounds like ethyl 3-aminocrotonate. chemicalbook.compharmacompass.com

However, the synthesis of the less stable (E)-isomer is possible through specific stereoselective strategies. The choice of reaction conditions and catalysts can influence the stereochemical outcome. masterorganicchemistry.com For instance, studies on related systems have shown that base-promoted condensation reactions can be (E)-selective. organic-chemistry.org Another strategy involves the isomerization of the more stable (Z)-isomer to the (E)-isomer, which can sometimes be achieved under acidic conditions. figshare.com Therefore, achieving a high yield of the (E)-isomer requires careful control over the reaction kinetics and conditions to either favor its direct formation or facilitate the conversion from the (Z)-isomer.

Catalytic Approaches in Enamine Synthesis

The synthesis of β-enamino esters from β-dicarbonyl compounds and amines can be significantly enhanced through the use of catalysts. A wide array of catalysts have been developed to improve reaction rates, increase yields, and allow for milder reaction conditions, often at room temperature and under solvent-free conditions. haui.edu.vnresearchgate.netresearchgate.net

These catalysts function by activating the carbonyl group, facilitating the nucleophilic attack by the amine and the subsequent dehydration step. Research has identified numerous effective catalytic systems, including Lewis acids, metal complexes, and organocatalysts. For example, scandium(III) triflate (Sc(OTf)₃) has been shown to be a reusable and effective catalyst for this transformation. haui.edu.vn Other successful catalysts include gold(I)/silver(I) combinations, iron-NHC complexes, cobalt(II) chloride, and ferric (III) ammonium nitrate. haui.edu.vnresearchgate.netresearchgate.net The use of heterogeneous catalysts like silica-supported perchloric acid or sulfated zirconia offers advantages such as easy separation and recyclability. princeton.edu

The table below summarizes various catalytic systems employed for the synthesis of β-enamino esters, highlighting the diversity of approaches available to chemists.

CatalystAmine SubstrateDicarbonyl SubstrateConditionsYield (%)Reference
[(PPh₃)AuCl]/AgOTf (1 mol%)Various primary aminesAcetylacetoneSolvent-free, RT85-98% researchgate.net
Fe-NHC complexesAliphatic/Aromatic amines1,3-dicarbonylsLight irradiationGood researchgate.net
β-cyclodextrinPrimary aminesβ-dicarbonylsWater, mild conditionsExcellent princeton.edu
Ferric (III) ammonium nitratePrimary amines1,3-dicarbonylsSolvent-free, RT69-92% haui.edu.vn
Scandium(III) triflate (Sc(OTf)₃)Aminesβ-keto estersSolvent-free70-95% haui.edu.vn
Cobalt(II) chlorideAmines1,3-dicarbonylsSolvent-free, RT75-95% haui.edu.vn
Gold(III)Ammonia/amines1,3-dicarbonyls-61-98% haui.edu.vn
Acetic acid (0.1 eq.)Various aminesβ-keto estersUltrasound, solvent-freeGood organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations

Hantzsch Cyclization Reactions for Heterocyclic Scaffolds

The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction, is a cornerstone of pyridine (B92270) and dihydropyridine chemistry. wikipedia.orgorganic-chemistry.org (E)-2-Cyanoethyl 3-aminobut-2-enoate, as a β-enamino ester, is a key precursor in modified Hantzsch-type reactions for the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. These compounds are of significant pharmacological interest, with many acting as calcium channel blockers. wikipedia.org

Dihydropyridine Ring Formation Mechanisms

The generally accepted mechanism for the Hantzsch synthesis involves the condensation of an aldehyde with two equivalents of a β-dicarbonyl compound (or its enamine equivalent) and a source of ammonia (B1221849). organic-chemistry.org When this compound is employed, it serves as one of the three-carbon synthons, with the amino group providing the nitrogen atom for the heterocyclic ring.

The reaction typically proceeds through two key intermediates: a Knoevenagel condensation product and an enamine. The aldehyde first undergoes a Knoevenagel condensation with a β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, a second molecule of the β-ketoester reacts with ammonia to form the corresponding enamine, in this case, this compound.

Stereochemical Outcomes of Cyclization

The stereochemistry at the C4 position of the dihydropyridine ring is of paramount importance for the biological activity of many 1,4-DHP drugs. ic.ac.uk When a prochiral aldehyde is used in the Hantzsch synthesis, a new stereocenter is generated at this position. Achieving high stereoselectivity in this transformation is a significant focus of research.

Several strategies have been developed to control the stereochemical outcome of the Hantzsch reaction. One approach involves the use of chiral auxiliaries attached to the enamine component. While no specific studies on this compound with a chiral auxiliary were found, analogous systems have demonstrated the feasibility of this method. For instance, using a chiral amine to generate the enamine can induce facial selectivity in the Michael addition step, leading to a diastereomeric excess of one product. researchgate.net

Another powerful strategy is the use of chiral organocatalysts, such as BINOL-derived phosphoric acids. These catalysts can activate the reaction components and create a chiral environment, favoring the formation of one enantiomer over the other. nih.gov This has been successfully applied to the synthesis of various polyhydroquinolines with excellent enantioselectivity. nih.gov

Catalyst/Auxiliary ApproachTypical StereoselectivityReference
Chiral Auxiliary on EnamineModerate to good diastereoselectivity researchgate.net
Chiral Phosphoric Acid CatalystGood to excellent enantioselectivity (up to 96% ee) nih.gov
Organocatalytic Cascade ReactionHigh enantioselectivities researchgate.net

Michael Addition Reactions of the Activated Alkene System

The electron-deficient double bond in this compound makes it an excellent Michael acceptor. It can react with a variety of nucleophiles in a conjugate addition fashion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Conjugate Addition Pathways

The mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon of the activated alkene. This attack is facilitated by the electron-withdrawing nature of the ester and cyanoethyl groups, which polarize the double bond and make the β-carbon electrophilic. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated to yield the final 1,4-adduct. libretexts.org

A wide range of nucleophiles can participate in Michael additions with substrates like this compound. These include stabilized carbanions (e.g., from malonic esters), enamines, organocuprates, and various heteroatom nucleophiles such as amines and thiols. masterorganicchemistry.com

Stereocontrol in Michael Additions

As with the Hantzsch reaction, controlling the stereochemistry of Michael additions is a key objective, especially when new stereocenters are formed. The field of asymmetric Michael additions is well-developed, with numerous catalytic systems available to achieve high levels of enantioselectivity. organic-chemistry.org

For substrates analogous to this compound, chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been shown to be highly effective in promoting the enantioselective addition of nucleophiles. researchgate.net These catalysts often operate by forming a transient iminium ion with the α,β-unsaturated carbonyl component, which then directs the stereoselective attack of the nucleophile.

The stereochemical outcome of these reactions can be influenced by several factors, including the structure of the catalyst, the nature of the solvent, and the reaction temperature.

Catalyst SystemNucleophileTypical Enantioselectivity
Chiral Phase-Transfer CatalystsMalonatesGood to excellent ee
Organocatalysts (e.g., prolinol derivatives)Aldehydes/KetonesHigh ee
Metal-based Lewis AcidsVarious nucleophilesVariable

Electrophilic Transformations at the Enamine Nitrogen and Carbon Centers

The enamine moiety in this compound possesses two nucleophilic centers: the nitrogen atom and the α-carbon. This dual reactivity allows for electrophilic attack at either position, with the regioselectivity of the reaction being influenced by the nature of the electrophile and the reaction conditions.

The nucleophilicity of the α-carbon is a result of the electron-donating character of the nitrogen atom, which increases the electron density at this position through resonance. This makes the α-carbon susceptible to attack by a variety of electrophiles, including alkyl halides and acylating agents. C-alkylation of enamines is a well-established method for the α-functionalization of carbonyl compounds.

Conversely, the lone pair of electrons on the nitrogen atom also imparts nucleophilic character, allowing for N-alkylation or N-acylation. The competition between C- and N-alkylation/acylation is a classic problem in enamine chemistry. Generally, "hard" electrophiles tend to react at the nitrogen atom, while "soft" electrophiles favor attack at the α-carbon.

Studies on related β-enamino esters have shown that the regioselectivity of acylation can be controlled by the choice of base and solvent. For instance, in some systems, the use of a strong base can favor N-acylation, while weaker bases may lead to C-acylation. The presence of intramolecular hydrogen bonding can also influence the outcome of these reactions.

Reaction TypeElectrophilePredominant Site of Attack
AlkylationAlkyl Halidesα-Carbon
AcylationAcyl Halidesα-Carbon or Nitrogen
ProtonationAcidsα-Carbon

Transformations via the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and participation in cycloaddition reactions. These reactions provide pathways to synthesize a range of other functional groups and heterocyclic structures.

Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This process typically proceeds through an intermediate amide. For this compound, hydrolysis would convert the cyanoethyl group into a carboxyethyl group.

Reduction: The cyano group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a nickel or platinum catalyst). The reduction of this compound would yield the corresponding aminopropyl ester derivative.

While specific studies on this compound are limited, the general reactivity of the cyano group is well-established. The following table summarizes the expected products from these transformations.

Reaction Reagents Expected Product
Acidic HydrolysisH₃O⁺, Δ(E)-3-Carboxyethyl 3-aminobut-2-enoate
Basic HydrolysisNaOH, H₂O, ΔSodium (E)-3-carboxyethyl 3-aminobut-2-enoate
Reduction1. LiAlH₄, Et₂O 2. H₂O(E)-3-Aminopropyl 3-aminobut-2-enoate
Catalytic HydrogenationH₂, Ni or Pt catalyst(E)-3-Aminopropyl 3-aminobut-2-enoate

Pericyclic and Radical Processes Involving Enaminone Motifs

The enaminone motif in this compound, characterized by the N-C=C-C=O conjugated system, is electronically rich and can participate in various pericyclic and radical reactions.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electron-rich nature of the enaminone double bond suggests it could act as a component in cycloaddition reactions, such as the Diels-Alder reaction. In a potential Diels-Alder reaction, the enaminone could function as the diene or the dienophile, depending on the reaction partner. However, there is a lack of specific literature documenting such pericyclic reactions for this compound itself.

Radical Processes: Research on the radical reactions of enaminones is an emerging area. In a study on β-enaminonitriles, which are structurally similar to the title compound, a reaction with singlet oxygen (¹O₂), generated via a photosensitizer, was shown to proceed through an ene-type pathway. acs.org This reaction leads to the formation of α-keto amides, involving the cleavage of the C=C bond and loss of the cyanide group. acs.org This suggests that the enaminone system in this compound could be susceptible to photooxidative processes.

The reaction is believed to be initiated by the photochemically activated oxygen, which then undergoes a subsequent nucleophilic substitution of the cyanide by an amine or alcohol. acs.org The general mechanism for a similar class of compounds is outlined below.

Step Description
1 Photosensitized generation of singlet oxygen (¹O₂).
2 Ene-type reaction of ¹O₂ with the enaminonitrile double bond.
3 Formation of a hydroperoxide intermediate.
4 Subsequent rearrangement and nucleophilic attack, leading to cleavage of the C-CN bond.
5 Formation of the final α-keto amide or ester product.

While the specific reactivity of this compound in pericyclic and radical reactions remains an area for further investigation, the known chemistry of related β-enaminonitriles provides a foundational understanding of its potential transformations.

Applications As a Strategic Building Block in Complex Molecule Synthesis

Construction of Advanced Organic Frameworks

The application of (E)-2-Cyanoethyl 3-aminobut-2-enoate in the direct construction of advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs), is not extensively documented in dedicated research. However, the inherent functionalities of the molecule, particularly its ability to form heterocyclic linkages, suggest a potential role. The enaminone moiety can participate in cyclization reactions that could, in principle, be adapted to form the rigid, porous structures characteristic of these frameworks. The nitrile and ester groups also offer sites for post-synthetic modification, a key strategy in tuning the properties of framework materials.

Synthesis of Nitrogen-Containing Heterocycles

The enaminone scaffold of this compound makes it an exemplary starting material for the synthesis of various nitrogen-containing heterocyclic systems. Its ambident nucleophilic/electrophilic nature is exploited in numerous cyclocondensation reactions.

The synthesis of pyrimidine derivatives represents a significant application of enaminone chemistry. While specific studies focusing solely on the 2-cyanoethyl ester are specialized, the reactivity of the core 3-aminobut-2-enoate structure is well-established. These compounds react readily with various amidine and guanidine derivatives to form substituted pyrimidines.

Furthermore, the enaminone can react with activated methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate in the presence of an aldehyde, leading to fused pyrimidine systems such as pyrano[2,3-d]pyrimidines. core.ac.uk These reactions often proceed through a domino Knoevenagel-Michael addition-cyclization sequence, providing a highly efficient route to complex heterocyclic structures. core.ac.uk

Table 1: Representative Annulation Reactions for Heterocycle Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProduct Scaffold
EnaminoneAldehyde, MalononitrileBase (e.g., DABCO)Pyrano[2,3-d]pyrimidine
EnaminoneGuanidine HydrochlorideBase (e.g., NaOEt)2-Aminopyrimidine
EnaminoneN-Cyclohexyl-cyanoacetamideCyclizationPyrido[2,3-d]pyrimidine

The synthesis of fused heterocyclic systems containing pyridine (B92270) rings, such as pyrido[2,3-d]pyrimidines, is a notable application of enaminone-type precursors. researchgate.netnih.gov These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors. nih.govnih.gov The synthesis often involves a multicomponent reaction where the enaminone component, an aldehyde, and an amino-substituted pyrimidine (like 6-aminouracil) or an active methylene compound are condensed. researchgate.net The reaction efficiently constructs the fused bicyclic system in good to excellent yields, often utilizing green chemistry principles such as deep eutectic solvents as the reaction medium. researchgate.net

While the direct application of this compound in the total synthesis of specific alkaloids is not a widely highlighted area of research, the fundamental reactivity of the enaminone group is a cornerstone of many strategies in alkaloid synthesis. Enaminones serve as versatile intermediates for constructing piperidine, pyridine, and other nitrogenous rings that form the core of numerous alkaloids. Their ability to act as masked β-dicarbonyl compounds allows for controlled C-C and C-N bond formations, essential for assembling complex alkaloid backbones.

Intermediate Role in Syntheses of Complex Pharmaceutical Scaffolds

The most prominent and well-documented role of 3-aminobut-2-enoate esters is as a key intermediate in the synthesis of pharmaceuticals, particularly those based on the 1,4-dihydropyridine (B1200194) (DHP) scaffold.

This compound and its close analogs, such as ethyl and methyl 3-aminobut-2-enoate, are critical starting materials for the Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction is the primary industrial method for producing numerous dihydropyridine calcium channel blockers, a class of drugs used to treat hypertension and angina. consensus.appdrugbank.comdrugbank.com

Felodipine Synthesis: The synthesis of Felodipine, a widely used antihypertensive drug, involves the condensation of 2,3-dichlorobenzaldehyde, a β-ketoester (like methyl acetoacetate), and an enaminone (like ethyl 3-aminobut-2-enoate). google.comchemicalbook.combiosynth.com The reaction proceeds via a Michael addition followed by cyclization and dehydration to yield the dihydropyridine ring. The use of this compound would result in a corresponding analog of Felodipine.

Amlodipine-related Compounds: Similarly, the synthesis of Amlodipine involves the reaction of 2-chlorobenzaldehyde, an amino-protected β-ketoester, and an enaminone like methyl or ethyl 3-aminocrotonate. google.com This reaction forms the core dihydropyridine structure. This compound can be used as a reactant in this synthesis, leading to Amlodipine-related compounds and impurities, which are crucial for use as analytical standards in pharmaceutical quality control. synzeal.comallmpus.com

Table 2: Dihydropyridine Drugs Synthesized Using 3-Aminobut-2-enoate Analogs

Drug NameTherapeutic ClassKey Reactants
Felodipine Calcium Channel Blocker2,3-Dichlorobenzaldehyde, Methyl Acetoacetate (B1235776), Ethyl 3-aminobut-2-enoate google.comchemicalbook.com
Amlodipine Calcium Channel Blocker2-Chlorobenzaldehyde, Methyl 3-aminobut-2-enoate, Phthalimido-protected β-ketoester google.com

Contribution to Synthetic Pathways for Pharmaceutical Impurities (e.g., Barnidipine impurities)

The synthesis of pharmaceuticals requires stringent control of impurities. Understanding the formation of such impurities is crucial for drug safety and efficacy. In the context of the calcium channel blocker Barnidipine, impurities can arise from starting materials or intermediates in the synthetic process.

One identified impurity in the manufacturing of Barnidipine hydrochloride is (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. The formation of this specific impurity has been attributed to the presence of ethyl 3-aminobut-2-enoate as a contaminant in the related reactant, methyl 3-aminobut-2-enoate, during the cyclization step of the Hantzsch pyridine synthesis.

However, a thorough review of scientific literature does not provide any specific examples or detailed research findings where This compound is directly implicated as a strategic building block in the synthesis of Barnidipine impurities. Its role in such synthetic pathways is not documented in the available research.

Contributions to New Material Development through Organic Synthesis

The unique chemical structure of this compound, featuring a cyanoethyl group, an enamine, and an ester, suggests its potential as a monomer or intermediate in the synthesis of novel polymers or organic materials. The cyano group can influence solubility and electronic properties, while the enamine and ester functionalities offer sites for polymerization or further chemical modification.

Despite these theoretical possibilities, there is currently no published research in the scientific literature that details the application of This compound in the development of new materials through organic synthesis. Its contribution in this field remains an underexplored area of research.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of (E)-2-Cyanoethyl 3-aminobut-2-enoate provides crucial information about the number and types of protons and their neighboring environments. A reported ¹H NMR spectrum for this compound shows the following signals: 4.6 (s, 1H), 4.3 (t, 2H), 2.8 (t, 2H), 2.0 (t, 3H) prepchem.com.

A detailed analysis of these signals allows for the assignment of each proton in the molecule:

Vinyl Proton (=CH): The singlet appearing at approximately 4.6 ppm is attributed to the vinyl proton. Its singlet nature indicates no adjacent protons to couple with.

Methylene (B1212753) Protons (-OCH₂-): The triplet at around 4.3 ppm corresponds to the methylene protons of the cyanoethyl group that are adjacent to the ester oxygen. The triplet splitting pattern arises from coupling with the neighboring methylene group.

Methylene Protons (-CH₂CN): The triplet observed at approximately 2.8 ppm is assigned to the methylene protons adjacent to the nitrile group. This signal is also a triplet due to coupling with the adjacent methylene group.

Methyl Protons (-CH₃): The triplet at about 2.0 ppm is characteristic of the methyl group attached to the double bond. The splitting into a triplet is unexpected for a simple methyl group in this position and may suggest long-range coupling or a misinterpretation in the initial report; a singlet would be more commonly expected.

The presence of β-enaminones, a class of compounds to which this compound belongs, often exhibit intramolecular hydrogen bonding which can influence the chemical shifts of nearby protons nih.govresearchgate.net.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
=CH~4.5 - 5.0SingletN/A
-OCH₂-~4.2 - 4.4Triplet~6-7
-CH₂CN~2.7 - 2.9Triplet~6-7
-CH₃~1.9 - 2.1SingletN/A
-NH₂~5.0 - 7.0Broad SingletN/A

Carbon NMR (¹³C NMR) for Carbon Skeleton Assignment

The key carbon signals would include:

Carbonyl Carbon (C=O): Expected in the range of 170-185 ppm for an ester.

Olefinic Carbons (C=C): Two distinct signals are expected for the two carbons of the double bond, typically in the 90-150 ppm region. The carbon attached to the nitrogen would be further downfield.

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears around 115-125 ppm.

Methylene Carbons (-CH₂-): The methylene carbon attached to the ester oxygen would be in the 60-70 ppm range, while the one adjacent to the nitrile group would be further upfield.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, typically in the 10-20 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O170 - 185
C-NH₂140 - 150
=CH90 - 100
-CN115 - 125
-OCH₂-60 - 70
-CH₂CN15 - 25
-CH₃10 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the two methylene groups of the cyanoethyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₁₀N₂O₂ bldpharm.com, giving it a molecular weight of 154.17 g/mol bldpharm.com.

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 154. Subsequent fragmentation would likely involve the loss of the cyanoethyl group, the ester group, or other small neutral molecules, leading to characteristic fragment ions that can help to confirm the structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the key vibrational bands would be:

N-H Stretching: The amino group would show stretching vibrations in the region of 3200-3400 cm⁻¹.

C≡N Stretching: A sharp, medium intensity peak for the nitrile group is expected around 2240-2260 cm⁻¹.

C=O Stretching: The ester carbonyl group will exhibit a strong absorption band in the range of 1730-1750 cm⁻¹ orgchemboulder.com.

C=C Stretching: The carbon-carbon double bond stretch would appear in the 1600-1650 cm⁻¹ region.

C-O Stretching: The C-O single bond of the ester will have a characteristic stretch in the 1000-1300 cm⁻¹ range orgchemboulder.com.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The β-enaminone structure in this compound constitutes a conjugated system, which is expected to result in absorption in the UV region. The primary electronic transition would likely be a π → π* transition associated with the conjugated system. The position of the absorption maximum (λmax) would be influenced by the solvent polarity.

X-Ray Crystallography for Absolute Structure and Conformation in Solid State

For related compounds, such as methyl 3-aminobut-2-enoate, X-ray diffraction studies have been conducted, revealing key structural features. For instance, studies on similar molecules have elucidated their crystal systems, space groups, and unit cell dimensions, and have confirmed the planar nature of the core structure due to the delocalization of electrons across the amine, alkene, and carbonyl groups. These studies also typically highlight the role of intra- and intermolecular hydrogen bonding in stabilizing the crystal structure.

However, without experimental crystallographic data for this compound, any discussion of its solid-state structure remains speculative. Such an analysis would require the successful growth of a single crystal of the compound and subsequent diffraction analysis. The resulting data would include precise atomic coordinates, from which a detailed understanding of its molecular geometry and solid-state packing could be derived.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties of β-enaminonitriles, offering a balance between computational cost and accuracy. rsc.orgmdpi.com These calculations are instrumental in understanding the molecule's geometry, stability, and the distribution of its electrons, which in turn dictates its chemical behavior.

Geometry Optimization and Energetic Analysis of Isomers

The (E) and (Z) isomers around the C=C double bond represent a key aspect of isomerism in this molecule. Energetic analysis through DFT can quantify the relative stability of these isomers. Typically, the (E)-isomer is found to be more stable due to reduced steric hindrance between the substituents on the double bond. Furthermore, the presence of a potential intramolecular hydrogen bond between the amino group and the carbonyl oxygen in the (Z)-isomer of related compounds can influence its stability, a factor that is well-captured by DFT calculations.

ParameterDescriptionTypical Calculated Value Range
Relative Energy (E/Z) The energy difference between the (E) and (Z) isomers.1-5 kcal/mol
C=C Bond Length The length of the central carbon-carbon double bond.1.35 - 1.37 Å
C-N Bond Length The length of the bond between the carbon of the double bond and the nitrogen of the amino group.1.34 - 1.36 Å
C=O Bond Length The length of the carbonyl double bond.1.22 - 1.24 Å
N-H···O Distance In the (Z)-isomer, the distance of the potential intramolecular hydrogen bond.2.0 - 2.5 Å

Note: The values in this table are representative of β-enaminonitriles and β-enamino esters and are intended for illustrative purposes, as specific data for (E)-2-Cyanoethyl 3-aminobut-2-enoate is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. DFT calculations are widely used to determine the energies and spatial distributions of these orbitals for β-enaminonitriles. rsc.org

The HOMO is typically localized on the electron-rich enamine moiety, indicating that this part of the molecule is prone to react with electrophiles. Conversely, the LUMO is often centered on the electron-withdrawing cyano and ester groups, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

OrbitalDescriptionTypical Energy Range (eV)
HOMO Highest Occupied Molecular Orbital-6.0 to -7.0
LUMO Lowest Unoccupied Molecular Orbital-1.0 to -2.0
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.0 to 5.0

Note: These energy values are illustrative and based on general DFT studies of similar organic molecules. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Level Molecular Property Calculations

For more precise calculations of molecular properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for properties such as electron correlation energies, dipole moments, and polarizabilities. Due to their computational expense, these high-level calculations are often performed on smaller, model systems to provide a deeper understanding of the electronic structure that can then be extrapolated to larger molecules like this compound.

Conformational Analysis and Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The flexibility of the 2-cyanoethyl group allows for multiple conformations of this compound. Conformational analysis, often performed using a combination of molecular mechanics and quantum mechanical calculations, aims to identify the most stable conformers and the energy barriers between them.

A significant feature in the structural landscape of related β-enamino esters is the potential for intramolecular hydrogen bonding. In the (Z)-isomer, a hydrogen bond can form between a hydrogen atom of the amino group and the carbonyl oxygen, creating a pseudo-six-membered ring. This interaction can significantly stabilize this conformation and influence the molecule's physical and chemical properties. Computational methods can quantify the strength of this hydrogen bond by analyzing the N-H···O distance, the bond angle, and the calculated bond energy.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While static quantum chemical calculations provide valuable information about stable conformations, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms based on a force field, MD can explore the conformational landscape, revealing the accessible conformations and the transitions between them at a given temperature.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of β-enaminonitriles, such as through the Thorpe-Ziegler reaction, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy of the reaction. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes. Such studies can help in understanding the factors that control the reaction rate and selectivity, and can guide the optimization of reaction conditions.

Derivatives and Analogues: Structure Reactivity and Structure Selectivity Relationships

Systematic Modification of the Ester Moiety (e.g., Alkyl, Aryl)

The reactivity of carboxylic acid derivatives is highly variable; acyl chlorides are among the most reactive, while amides are among the least. msu.edu In the case of enamino esters, the nature of the alcohol-derived portion (the OR' group) influences the electrophilicity of the carbonyl carbon.

Alkyl Groups (e.g., Methyl, Ethyl): Simple alkyl groups are weakly electron-donating through induction. Replacing the cyanoethyl group with a methyl or ethyl group would slightly decrease the electrophilicity of the carbonyl carbon compared to the parent compound.

Aryl Groups (e.g., Phenyl): An aryl group can exert both inductive (electron-withdrawing) and resonance effects. A phenyl group would likely decrease the reactivity of the carbonyl group towards nucleophilic attack due to resonance delocalization of the oxygen lone pairs into the aromatic ring.

Electron-Withdrawing Groups (e.g., 2-Cyanoethyl): The 2-cyanoethyl group in the title compound has a significant electron-withdrawing inductive effect due to the nitrile function. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its simple alkyl ester analogues.

Ester Moiety (R)Electronic EffectExpected Impact on Carbonyl Electrophilicity
-CH₃ (Methyl)Weakly Electron-DonatingBaseline
-CH₂CH₃ (Ethyl)Weakly Electron-DonatingSimilar to Methyl
-CH₂CH₂CN (2-Cyanoethyl)Strongly Electron-WithdrawingIncreased
-C₆H₅ (Phenyl)Electron-Withdrawing (Inductive), Donating (Resonance)Decreased

Substituent Effects on the Aminobut-2-enoate Backbone

Modifying the aminobut-2-enoate backbone itself has a profound impact on reactivity. Substituents can be introduced at the α-carbon (C2) or the β-carbon (C3, where the amino group is attached). The general reactivity of enaminones involves two primary nucleophilic sites (the nitrogen and the α-carbon) and electrophilic sites at the carbonyl carbon and the β-carbon. acs.orgresearchgate.net

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the backbone can alter the electron density distribution across the entire π-system. For instance, an EWG at the α-position would decrease the nucleophilicity of the α-carbon, potentially favoring reactions at the nitrogen atom. Conversely, an EDG at the same position would enhance the α-carbon's nucleophilicity, making it more reactive in alkylation or acylation reactions.

Comparative Studies with Related Enaminone Systems (e.g., Methyl, Ethyl Analogues)

Comparing (E)-2-Cyanoethyl 3-aminobut-2-enoate with its more common methyl and ethyl analogues highlights the specific influence of the cyanoethyl group. While all are β-enamino esters, their physical and chemical properties show notable differences.

Methyl 3-aminobut-2-enoate and ethyl 3-aminobut-2-enoate are well-studied intermediates. biosynth.comresearchgate.net Ethyl 3-aminobut-2-enoate, for instance, is a low-melting solid (34 °C). biosynth.com These simpler analogues serve as benchmarks for understanding the reactivity of more complex esters. The primary difference lies in the electronic effect of the ester group. The strong inductive withdrawal of the cyanoethyl group makes the carbonyl of this compound a harder electrophilic center, which can influence regioselectivity in reactions with ambident nucleophiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Feature of Ester Group
Methyl 3-aminobut-2-enoateC₅H₉NO₂115.13Simple alkyl ester
Ethyl 3-aminobut-2-enoateC₆H₁₁NO₂129.16Simple alkyl ester
2-Cyanoethyl 3-aminobut-2-enoateC₇H₁₀N₂O₂154.17Contains an electron-withdrawing nitrile

Studies on methyl 3-aminocrotonate (the methyl analogue) show that the H−N−C=C−C=O group exists in a planar conformation, stabilized by strong intramolecular hydrogen bonds. researchgate.net This feature is common across primary β-enamino esters and is critical for understanding their stereochemistry.

Influence of Stereoisomerism (E/Z) on Chemical Transformations

Stereoisomerism about the C2=C3 double bond is a critical factor in the chemistry of 3-aminobut-2-enoates. studymind.co.uk The E (entgegen) and Z (zusammen) isomers exhibit different stabilities and reactivities. docbrown.info

For primary (-NH₂) and secondary (-NHR) enaminones, the Z-isomer is generally the more stable and predominant form. This stability arises from a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which forms a favorable six-membered pseudo-ring. This conformation holds the nucleophilic nitrogen and the electrophilic carbonyl group in close proximity on the same side of the double bond. researchgate.net

The (E)-isomer, which is the focus of this article, lacks this intramolecular hydrogen bond. Consequently, the N-H group and the carbonyl group are positioned on opposite sides of the C=C bond. This has several implications for reactivity:

Reduced Stability: The E-isomer is typically thermodynamically less stable than the Z-isomer and may isomerize to the Z-form, particularly under thermal or catalytic conditions.

Different Reaction Pathways: The spatial separation of the amino and ester groups in the E-isomer can prevent intramolecular cyclization reactions that are facile for the Z-isomer. For example, the ready formation of a cyclic anhydride (B1165640) from the Z-isomer of but-2-ene-1,4-dioic acid, contrasted with the difficulty for the E-isomer, provides a classic analogy for how stereochemistry dictates reactivity. docbrown.info

Increased Intermolecular Interactions: Lacking an internal hydrogen bond acceptor, the N-H protons of the E-isomer are more available for intermolecular hydrogen bonding with solvents or other reagents.

IsomerKey Structural FeatureRelative StabilityImplication for Reactivity
Z-isomer Intramolecular N-H···O=C hydrogen bond (6-membered ring)More stableProximity of functional groups facilitates certain cyclization reactions.
E-isomer No intramolecular hydrogen bond; functional groups are transLess stableFavors intermolecular reactions; certain intramolecular pathways are disfavored.

Synthesis and Reactivity of Analogues with Varied Amino Substitutions

The synthesis of analogues with N-alkyl or N-aryl substitutions is typically achieved by reacting the corresponding β-keto ester with a primary or secondary amine instead of ammonia (B1221849). nih.gov The nature of the substituent on the nitrogen atom dramatically alters the character of the enaminone.

N-Alkyl/N-Aryl (Secondary Enaminones): These compounds still possess one N-H proton and can form the stable, hydrogen-bonded Z-isomer. However, the steric bulk of the substituent can influence the rate of reactions at the nitrogen and α-carbon.

N,N-Dialkyl (Tertiary Enaminones): The replacement of both N-H protons with alkyl groups completely removes the possibility of intramolecular hydrogen bonding. This has several consequences:

The distinction in stability between E and Z isomers is significantly reduced, as it is no longer dominated by hydrogen bonding.

The nucleophilicity of the nitrogen atom is generally decreased due to steric hindrance from the alkyl groups.

Reactions that rely on the acidity of the N-H proton are no longer possible.

A comparative study between methyl 3-aminocrotonate (a primary enaminone) and methyl (E)-3-(1-pyrrolidinyl)-2-butenoate (a tertiary enaminone) showed significant differences in their photoluminescent properties, which was attributed to the presence of strong hydrogen bonds in the primary enaminone and their complete absence in the tertiary analogue. researchgate.net This illustrates the fundamental electronic and structural changes that occur upon N-substitution.

Advanced Methodologies and Future Research Directions in Synthesis

Integration of Flow Chemistry Techniques for Enhanced Efficiency and Scalability

Traditional batch synthesis of enaminones, including the reaction of 2-cyanoethyl acetoacetate (B1235776) with ammonia (B1221849), can present challenges in scalability, process control, and safety. prepchem.com The integration of continuous flow chemistry offers a promising alternative to overcome these limitations. Flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. chim.it

This enhanced control can lead to significantly higher yields, improved product quality, and shorter reaction times. For highly exothermic or rapid reactions, the small reactor volumes inherent to flow chemistry drastically improve safety by minimizing the amount of hazardous material present at any given moment. chim.it Furthermore, the seamless scalability of flow processes, often referred to as "scaling out" by adding more reactors in parallel, facilitates a smoother transition from laboratory-scale optimization to industrial production without the need for extensive re-development. chim.it The application of flow chemistry has been demonstrated for the synthesis and hydrogenation of enaminones, highlighting its potential for producing (E)-2-Cyanoethyl 3-aminobut-2-enoate with greater efficiency and consistency. rsc.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Enaminones.
ParameterBatch SynthesisFlow Chemistry
Process ControlDifficult to maintain uniform temperature and mixing, especially at large scales.Precise control over temperature, pressure, and residence time due to high surface-area-to-volume ratios. chim.it
ScalabilityChallenging; often requires significant process re-optimization ("scaling up").Straightforward by extending operation time or numbering up reactors ("scaling out"). chim.it
SafetyHigher risk due to large volumes of reagents and potential for thermal runaways.Inherently safer due to small reactor volumes and superior heat dissipation. chim.it
Efficiency & YieldMay be lower due to side reactions and non-uniform conditions.Often higher yields and purity due to precise control and rapid optimization. chim.it
AutomationCan be automated, but often involves complex material handling.Easily integrated with automated systems for continuous production and monitoring.

Electrochemical and Photochemical Approaches to Novel Transformations

Electrochemical and photochemical methods represent cutting-edge strategies for the synthesis and functionalization of enaminones, offering green and mild alternatives to traditional chemical transformations. Visible-light photocatalysis, in particular, has emerged as a powerful tool for C-H bond functionalization on the enaminone scaffold. rhhz.netacs.org These reactions can proceed under metal-free conditions, utilizing catalysts like Rose Bengal or operating catalyst-free, and often use air as a benign oxidant. rhhz.net Such approaches could be envisioned for the synthesis of this compound derivatives, introducing new functional groups at the α-position to generate novel molecular architectures.

Electrosynthesis provides another sustainable avenue, avoiding the need for stoichiometric chemical oxidants or reductants by using electricity as a "traceless" reagent. These methods align with the principles of green chemistry by reducing waste and often operating under mild conditions. The development of electrochemical and photochemical routes for this compound would not only offer more sustainable synthetic pathways but also open doors to novel transformations that are inaccessible through conventional thermal methods.

Table 2: Emerging Synthesis Methods for Enaminone Scaffolds.
MethodologyDescriptionPotential Advantages for Synthesis
Visible-Light PhotocatalysisUses light energy to promote chemical reactions, often with a photocatalyst. Can enable unique C-H functionalizations. rhhz.netacs.orgMild, metal-free conditions, high selectivity, access to novel derivatives.
ElectrosynthesisEmploys electricity to drive redox reactions, replacing chemical reagents.High atom economy, reduced waste, enhanced safety, mild conditions.
Dual Catalysis (e.g., Photo/Nickel)Combines two catalytic cycles (e.g., photoredox and transition metal) to achieve transformations not possible with either alone.Access to unique reactivity, broad substrate scope, high efficiency.

Development of Sustainable Synthesis Pathways and Green Chemistry Metrics

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to minimize environmental impact. nih.gov For the synthesis of this compound, this involves developing pathways that reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov Strategies include using catalytic methods over stoichiometric reagents, employing safer solvents (or solvent-free conditions), and designing processes that maximize the incorporation of starting materials into the final product (high atom economy). nih.govnih.gov

To quantify the "greenness" of a synthetic route, several metrics have been developed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are widely used mass-based metrics that measure the amount of waste generated relative to the desired product. nih.govresearchgate.netscispace.com A lower E-Factor or PMI indicates a more sustainable process. Atom Economy (AE) provides a theoretical measure of efficiency by calculating how many atoms from the reactants are incorporated into the final product. nih.gov Future research will focus on redesigning the synthesis of this compound to optimize these metrics, for instance, by exploring one-pot reactions or bio-based starting materials for precursors like acrylic acid. digitellinc.comacs.org

Table 3: Key Green Chemistry Metrics.
MetricCalculationIdeal ValueFocus
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100% nih.gov100%Efficiency of reactant incorporation.
E-FactorTotal mass of waste / Mass of product nih.gov0Waste generation.
Process Mass Intensity (PMI)Total mass input / Mass of product researchgate.netscispace.com1Resource efficiency of the entire process.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The enaminone scaffold is a versatile building block in organic synthesis due to its unique electronic structure, combining the nucleophilicity of an enamine with the electrophilicity of an enone. rsc.org Future research on this compound will likely focus on exploiting this dual reactivity to uncover novel transformations.

Recent studies on β-enaminones have demonstrated their utility in transition-metal-catalyzed C–H activation and annulation reactions to construct complex heterocyclic systems. rsc.org These strategies could be applied to this compound to synthesize novel five- and six-membered heterocycles, which are common motifs in biologically active molecules. Furthermore, the cyanoethyl group itself can participate in or direct subsequent reactions, potentially leading to unprecedented molecular rearrangements or cyclization cascades. Exploring these reactivity patterns will expand the synthetic utility of this compound beyond its current role as a simple intermediate, transforming it into a powerful synthon for advanced molecular construction.

Table 4: Potential Novel Transformations for this compound.
Reaction ClassDescriptionPotential Product
C-H Functionalization/AnnulationTransition-metal-catalyzed reaction to form new C-C or C-heteroatom bonds at otherwise unreactive positions. rsc.orgSubstituted quinolines, pyridines, or other heterocycles.
Photocatalytic CyclizationVisible-light-mediated intramolecular reactions to form cyclic structures. rhhz.netPolycyclic scaffolds with novel ring systems.
[3+2] or [4+2] CycloadditionsUsing the enaminone as a diene or dienophile component to construct five- or six-membered rings.Highly functionalized carbocycles and heterocycles.
Tandem ReactionsA multi-step, one-pot sequence where the cyanoethyl group participates after an initial transformation of the enaminone core.Complex molecules with high efficiency.

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. While this compound itself is achiral, its derivatives can be chiral, and developing enantioselective syntheses is a key research goal. Biocatalysis, using enzymes to perform chemical transformations, offers an environmentally friendly and highly selective method for producing chiral molecules. nih.govrsc.org

Enzymes such as lipases and transaminases are particularly relevant. Lipases can be used for the kinetic resolution of racemic β-amino esters, separating enantiomers with high efficiency. mdpi.com Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones, a reaction that could be adapted for the synthesis of chiral precursors to this compound analogues. manchester.ac.uk Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, can create efficient, multi-step syntheses of complex chiral targets. rsc.org Applying these approaches would enable the production of enantiomerically pure derivatives of this compound, significantly enhancing its value for pharmaceutical applications.

Table 5: Comparison of Synthetic Approaches for Chiral β-Amino Acid Derivatives.
ApproachMechanismAdvantagesChallenges
Asymmetric Chemical CatalysisUses chiral metal complexes or organocatalysts to favor one enantiomer.Broad substrate scope, well-established methods.Often requires expensive/toxic metals, may have lower enantioselectivity.
Biocatalytic Kinetic ResolutionAn enzyme (e.g., lipase) selectively reacts with one enantiomer of a racemic mixture, allowing separation. mdpi.comVery high enantioselectivity (ee ≥99%), mild, aqueous conditions. mdpi.comMaximum theoretical yield is 50%, requires separation of product and unreacted starting material.
Biocatalytic Asymmetric SynthesisAn enzyme (e.g., transaminase) converts a prochiral substrate directly into a single enantiomer product. manchester.ac.ukTheoretical yield up to 100%, high enantioselectivity, green process. nih.govEnzyme may have limited substrate scope, requires protein engineering for optimization.

Q & A

Q. How can machine learning (ML) enhance structure-property predictions for derivatives of this compound?

  • Methodological Answer : Train ML models (e.g., random forests or neural networks) on datasets of cyanoethyl-enamine derivatives, using descriptors like molecular weight, dipole moment, and Fukui indices. Validate with leave-one-out cross-validation and external test sets. Open-source tools (e.g., RDKit) automate feature extraction, while SHAP values interpret model decisions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.